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  • Product: 6-Methoxy-1-benzofuran-3-carboxylic acid
  • CAS: 29822-97-7

Core Science & Biosynthesis

Foundational

Chemical Properties of 6-Methoxy-1-benzofuran-3-carboxylic acid: A Technical Guide

Executive Summary & Structural Significance[2][4] 6-Methoxy-1-benzofuran-3-carboxylic acid is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, the 2-carboxylic acid.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[2][4]

6-Methoxy-1-benzofuran-3-carboxylic acid is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, the 2-carboxylic acid.[1] While the 2-position derivatives are easily accessed via the Rap-Stoermer or Feist-Benary condensations, the 3-carboxylic acid isomer requires specific synthetic strategies (e.g., diazoacetate insertion) and offers a unique vector for structure-activity relationship (SAR) exploration.[1]

This molecule serves as a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR inhibitors like Fruquintinib, though Fruquintinib utilizes the 2-methyl analog) and antifungal agents. Its core features—a lipophilic benzofuran system, an electron-donating methoxy group at C6, and an ionizable carboxylic acid at C3—create a versatile platform for optimizing drug-target interactions.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values for the specific 3-carboxylic acid isomer (CAS: 29822-97-7).

PropertyValueNotes
CAS Number 29822-97-7Specific to the 3-COOH, H-at-C2 isomer.[1][2][3][4][5]
Molecular Formula C₁₀H₈O₄MW: 192.17 g/mol
Appearance White to off-white solidCrystalline powder.[1]
Melting Point 175–180 °CDistinct from 2-COOH isomer (often >200°C).[1]
pKa (Predicted) 3.9 ± 0.2Acidic strength modulated by the furan oxygen lone pair.[1]
logP (Predicted) 1.8 – 2.1Moderate lipophilicity; suitable for oral drug design.[1]
Solubility DMSO, Methanol, DMFLow solubility in water; soluble in alkaline aq.[1] solutions.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (Furan O, Methoxy O, COOH)

Synthetic Methodologies

A critical expertise gap in benzofuran chemistry is distinguishing the synthesis of the 3-isomer from the 2-isomer.[1] Standard alkylation of salicylaldehydes with ethyl bromoacetate yields the 2-carboxylate .[1] To access the 3-carboxylate , one must utilize carbene insertion or ring-contraction strategies.[1]

Protocol A: The Diazoacetate Insertion (Direct Route)

This method is preferred for its regioselectivity, directly yielding the 3-ester which is then hydrolyzed.

  • Reagents: 2-Hydroxy-4-methoxybenzaldehyde, Ethyl diazoacetate (EDA), Catalyst (BF₃[1]·Et₂O or Rh₂(OAc)₄).

  • Mechanism: The phenolic hydroxyl reacts with EDA to form an intermediate which, under Lewis acid catalysis, undergoes intramolecular Roskamp reaction or similar cyclization onto the aldehyde carbon, followed by rearrangement to the 3-ester.

  • Step-by-Step Workflow:

    • Step 1: Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DCM.

    • Step 2: Add catalyst (e.g., 10 mol% HBF₄·Et₂O or Rh catalyst).[1][6]

    • Step 3: Dropwise addition of Ethyl diazoacetate (1.2 eq) at 0°C to control the exothermic evolution of N₂.

    • Step 4: Stir at room temperature for 4–12 hours.

    • Step 5: Hydrolysis of the resulting ethyl ester using LiOH in THF/Water to yield the free acid.

Protocol B: The 3-Coumaranone Rearrangement (Classic Route)
  • Precursor: Start with 6-methoxy-3-coumaranone.

  • Reaction: Treatment with base and subsequent acidification can trigger a rearrangement, though this is less atom-economic than the diazoacetate route.[1]

Visualization: Synthesis Logic & Regioselectivity

The following diagram contrasts the route to the 3-isomer vs. the 2-isomer, highlighting the divergence point based on the alpha-halo ester used.

SynthesisPathways Start 2-Hydroxy-4-methoxybenzaldehyde Reagent1 Ethyl Bromoacetate + K2CO3 Start->Reagent1 Reagent2 Ethyl Diazoacetate + Lewis Acid (BF3) Start->Reagent2 Inter1 O-Alkylation Intermediate Reagent1->Inter1 SN2 Inter2 Roskamp/Aldol Cyclization Reagent2->Inter2 Carbene Insertion Prod2 Benzofuran-2-carboxylate (Common Isomer) Inter1->Prod2 Intramol. Aldol Prod3 Benzofuran-3-carboxylate (Target Isomer) Inter2->Prod3 Rearrangement Final 6-Methoxy-1-benzofuran- 3-carboxylic acid Prod3->Final Hydrolysis (LiOH)

Caption: Divergent synthesis of benzofuran isomers. The choice of diazoacetate is critical for accessing the 3-position carboxylate.[1]

Chemical Reactivity & Derivatization[2][9]

The 6-methoxy-1-benzofuran-3-carboxylic acid scaffold presents three distinct zones for chemical modification, essential for SAR (Structure-Activity Relationship) studies.

Zone 1: The Carboxylic Acid (C3)[8][10]
  • Reactivity: Standard nucleophilic acyl substitution.[1]

  • Application: Formation of amides and esters.[1][7] In kinase inhibitors (e.g., VEGFR targets), this position is often converted to an amide to engage the hinge region or specific solvent-front residues.

  • Protocol Tip: Activation with HATU or EDCI/HOBt is preferred over thionyl chloride if the methoxy group is sensitive to harsh acidic conditions, though the benzofuran ring is generally robust.[1]

Zone 2: The C2 Position (The "Empty" Spot)
  • Reactivity: This position is highly susceptible to electrophilic aromatic substitution (halogenation) or lithiation .[1]

  • Protocol:

    • Lithiation: Treatment with n-BuLi at -78°C selectively lithiates C2 (due to the directing effect of the ring oxygen), allowing introduction of alkyl, aryl, or formyl groups.

    • Halogenation:[1] NBS/DMF can install a bromine at C2, creating a handle for Suzuki-Miyaura couplings.[1]

Zone 3: The Methoxy Group (C6)[10]
  • Reactivity: Ether cleavage.[1]

  • Protocol: Demethylation using BBr₃ (DCM, -78°C to RT) or Pyridine·HCl (melt, 180°C) yields the 6-hydroxy derivative.[1]

  • Significance: The 6-OH group significantly alters solubility and allows for the introduction of solubilizing chains (e.g., PEG chains or amino-alkyl ethers) often seen in late-stage drug optimization.[1]

Visualization: Reactivity Map

ReactivityMap Core 6-Methoxy-1-benzofuran- 3-carboxylic acid Amide Amide Coupling (C3-CONHR) Core->Amide HATU, R-NH2 Lithiation C2-Lithiation/Functionalization (C2-R) Core->Lithiation n-BuLi, E+ Demethyl Demethylation (C6-OH) Core->Demethyl BBr3 Kinase Kinase Hinge Binders Amide->Kinase Suzuki Cross-Coupling Precursors Lithiation->Suzuki Solubility Solubility Tuning (Etherification) Demethyl->Solubility

Caption: Strategic functionalization points on the scaffold. C2 and C6 modifications drive potency and pharmacokinetic properties.[1]

Medicinal Chemistry Applications

Pharmacophore Features[2][8][10][11][12][13][14]
  • Planarity: The benzofuran system is planar, allowing for intercalation or stacking interactions within protein binding pockets (e.g., hydrophobic pockets of GPCRs or Kinases).

  • Electronic Distribution: The 6-methoxy group is an electron-donating group (EDG), increasing the electron density of the benzene ring, which can strengthen cation-pi interactions.[1]

  • Acidic Headgroup: The C3-COOH (pKa ~3.[1]9) can form salt bridges with basic amino acid residues (Lys, Arg) in target proteins.

Case Study Relation: Fruquintinib

While Fruquintinib utilizes the 2-methyl analog (6-methoxy-2-methylbenzofuran-3-carboxylic acid), the 3-carboxylic acid core described here is the fundamental parent scaffold.[1] The absence of the 2-methyl group in the title compound reduces steric bulk, potentially allowing binding in more constricted pockets where the 2-methyl analog might clash.[1]

References

  • PubChem. Compound Summary: 6-Methoxy-1-benzofuran-3-carboxylic acid. [Link][1]

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.[1][8] Org.[1][6][9][7][10][11] Synth. 2019, 96, 98-109.[1][6] [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Total syntheses of vignafuran and 2-(4-hydroxy-2-methoxyphenyl)-6-methoxybenzofuran-3-carboxylic acid methyl ester. 2000, 4339–4346.[12] [Link]

  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (Analog Synthesis). [Link]

Sources

Exploratory

A Literature Review of 6-Methoxy-1-benzofuran-3-carboxylic Acid in Drug Discovery: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. Abstract The benzofuran nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Among its many derivatives, 6-Methoxy-1-benzofuran-3-carboxylic acid stands out as a versatile starting point for the development of novel therapeutic agents. Its structure, featuring a methoxy group on the benzene ring and a carboxylic acid on the furan ring, provides multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth review of the synthesis, derivatization, and diverse pharmacological applications of this scaffold in drug discovery. We explore its significant potential in developing anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols, structure-activity relationship insights, and quantitative data. This document serves as a comprehensive resource for researchers aiming to leverage the 6-Methoxy-1-benzofuran-3-carboxylic acid core for next-generation drug design.

The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry

Benzofuran as a Privileged Structure

Heterocyclic compounds are foundational to drug discovery, and the benzofuran ring system—a fusion of a benzene and a furan ring—is a prominent example.[3] Its structural rigidity and electronic properties make it an ideal framework for interacting with a wide array of biological targets.[2] Natural and synthetic benzofurans have demonstrated a remarkable range of therapeutic properties, including antiviral, antioxidant, antifungal, anti-inflammatory, and antitumor activities.[4][5] Clinically significant drugs like amiodarone (an antiarrhythmic agent) and bufuralol (a β-adrenergic blocker) feature the benzofuran core, underscoring its therapeutic value and validating its use in drug development.[6][7]

The Significance of the 6-Methoxy-1-benzofuran-3-carboxylic Acid Core

The 6-Methoxy-1-benzofuran-3-carboxylic acid scaffold offers specific advantages for medicinal chemists. The methoxy group at the 6-position is an electron-donating group that can influence the molecule's electronic distribution and metabolic stability. Its presence has been shown to be crucial for enhancing the antiproliferative activity of certain benzofuran derivatives.[8] The carboxylic acid at the 3-position is a key functional handle. It can act as a hydrogen bond donor or acceptor, serve as an anchor point for pharmacophores, or be readily converted into esters, amides, and other functional groups to modulate solubility, cell permeability, and target binding affinity. This inherent versatility makes it an exceptionally valuable starting material for building diverse chemical libraries.

Synthesis and Chemical Derivatization

General Synthetic Routes

The synthesis of the 6-methoxy-1-benzofuran-3-carboxylic acid core can be achieved through several established organic chemistry routes. A common approach involves the reaction of a suitably substituted phenol with an α-halo ketone or ester, followed by cyclization. For instance, a process for preparing the core molecule involves starting with 6-methoxy-2-methylbenzofuran, which can be acylated and subsequently oxidized to yield the desired carboxylic acid.[9] Another route involves demethylation of a precursor to yield a 6-hydroxybenzofuran, which can then be selectively methylated.[10]

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies A Substituted Phenol (e.g., 4-Methoxyphenol) B Reaction with α-halo ester A->B C Intramolecular Cyclization (e.g., Perkin reaction) B->C D 6-Methoxy-1-benzofuran -3-carboxylic acid ester C->D E Saponification / Hydrolysis D->E F Target Core: 6-Methoxy-1-benzofuran -3-carboxylic acid E->F G Amide Coupling (Position 3) F->G R-NH2, Coupling agents H Esterification (Position 3) F->H R-OH, Acid catalyst I Electrophilic Aromatic Substitution (e.g., Halogenation on Benzene Ring) F->I NBS, NCS J Diverse Bioactive Derivatives G->J H->J I->J G drug Benzofuran Derivative ros ↑ ROS Generation drug->ros bcl2 Bcl-2 (Anti-apoptotic) Inhibition drug->bcl2 mito Mitochondrial Outer Membrane Permeabilization ros->mito bcl2->mito bax Bax/Bak (Pro-apoptotic) Activation bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apop Apoptosis cas37->apop

Caption: Intrinsic apoptosis pathway induced by certain benzofuran derivatives. [1]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzofuran derivatives have shown promise in this area. [11]

  • Antibacterial and Antifungal Spectrum: Various derivatives, particularly halogenated and aminoalkyl versions of the core scaffold, have been tested against a range of Gram-positive cocci, Gram-negative rods, and yeasts. [12][13]For instance, specific chloroacetyl and dichloroacetyl derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were active against Gram-positive bacteria and some Candida strains. [13]Other studies have identified 3-methanone-6-substituted-benzofuran derivatives with excellent activity against strains like S. aureus and MRSA. [14][15]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory agents a critical area of research.

  • Mechanism of Action: Benzofuran derivatives can exert anti-inflammatory effects through various mechanisms. A synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, was found to downregulate the expression of pro-inflammatory cytokines and mediators like IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated macrophages. [16]Other derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). [17]

Key Experimental Methodologies

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

A Seed cancer cells in 96-well plate B Incubate (24h) A->B C Treat with varying concentrations of Benzofuran derivative B->C D Incubate (e.g., 48h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance (e.g., 490 nm) G->H I Calculate % viability and determine IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol

This protocol is a generalized procedure based on standard laboratory practice. [1]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 490-570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation: The inclusion of both negative (vehicle) and positive (known cytotoxic drug) controls is essential to validate the assay's performance and ensure that the observed effects are due to the test compound.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds. [18] Protocol:

  • Animal Acclimatization: Use Wistar rats or a similar model. Acclimatize the animals to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Diclofenac), and test groups for different doses of the benzofuran derivative. Administer the compounds orally or via intraperitoneal injection.

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity. [19] Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase (0-2.5 hours) is mediated by histamine and serotonin, while the later phase (after 2.5 hours) is associated with prostaglandin release. [18]A compound's ability to inhibit edema in these phases can provide preliminary insight into its mechanism of action.

Data Summary

The following table summarizes the biological activity of selected benzofuran derivatives related to the core topic.

Compound Class/DerivativeTarget/AssayActivity MetricResultReference
3-Acyl-5-hydroxybenzofuran derivativeMCF-7 breast cancer cellsIC₅₀43.08 µM[11]
1-(Benzofuran-3-yl)-1H-1,2,3-triazole (6-methoxy derivative)A549 lung cancer cellsIC₅₀0.57 µM[8]
1-(Benzofuran-3-yl)-1H-1,2,3-triazole (6-methoxy derivative)HCT-116 colon cancer cellsIC₅₀0.87 µM[8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive bacteriaMIC50-200 µg/mL[13]
Aza-benzofuran derivativeS. aureusMIC12.5 µg/mL[20]
Aza-benzofuran derivativeNO release inhibition (RAW 264.7 cells)IC₅₀16.5 µM[20]

Future Perspectives and Conclusion

The 6-Methoxy-1-benzofuran-3-carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The wealth of research demonstrates its potential across oncology, infectious diseases, and inflammatory conditions. [3]The structural and synthetic tractability of this core allows for extensive exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas. Firstly, the development of derivatives targeting more specific molecular pathways, such as individual kinases or transcription factors, could lead to agents with improved efficacy and reduced side effects. Secondly, combining the benzofuran core with other pharmacologically active moieties in hybrid molecules could unlock synergistic effects and overcome drug resistance mechanisms. [21]Finally, a deeper investigation into the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is crucial for translating promising in vitro activity into in vivo success.

References

  • Benchchem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Various Authors. (2019).
  • Various Authors. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Wikipedia. Substituted benzofuran.
  • Various Authors. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
  • Various Authors.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed.
  • Various Authors. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Various Authors. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC.
  • Krawiecka, M., et al.
  • Various Authors. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • Various Authors. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
  • Kossakowski, J., et al.
  • Elsalami, H., et al. (2025). Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ.
  • Various Authors. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Various Authors. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
  • Various Authors. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons.
  • Various Authors. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-.[1] NIH.

  • Various Authors. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Various Authors. Benzofuran – Knowledge and References. Taylor & Francis.
  • El-Sayed, N. N. E., et al.
  • Liu, H., et al.
  • Various Authors. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
  • Various Authors.
  • Suthar, S. K., & Deora, G. S. (2016).
  • Various Authors. (2020). Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid.
  • Various Authors.

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Foundational

Thermodynamic Stability and Synthetic Control of 6-Substituted Benzofuran Carboxylic Acids

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Crystallographers Strategic Importance & Scope The benzofuran scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Crystallographers

Strategic Importance & Scope

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous therapeutics, including the anti-arrhythmic Amiodarone and the LFA-1 antagonist Lifitegrast (Xiidra®). Specifically, 6-substituted benzofuran carboxylic acids represent a critical subclass where thermodynamic stability dictates both synthetic yield and drug product shelf-life.

In drug development, "stability" is often oversimplified. For this scaffold, we must address three distinct thermodynamic vectors:

  • Positional Isomerism: The energetic preference for 6-substitution vs. 4- or 5-substitution during ring closure.

  • Decarboxylation Potential: The thermal susceptibility of the carboxylic acid moiety to leave the heteroaromatic ring.

  • Solid-State Polymorphism: The lattice energy differences between crystal forms, which directly impact bioavailability.

This guide provides a mechanistic analysis and validated protocols for mastering these variables.

Electronic Determinants of Stability

The thermodynamic stability of the carboxylic acid on the benzofuran ring is governed by the electronic environment of the benzene ring.

The 6-Position Resonance Effect

Unlike the 5-position (which is para to the furan oxygen), the 6-position is meta to the ether oxygen but para to the C2-position (where the carboxylic acid is often located in precursors like coumarins).

  • Electron Donating Groups (EDGs) at C6 (e.g., -OMe, -OH):

    • Effect: Increase electron density in the furan ring via resonance.

    • Thermodynamic Consequence: Destabilizes the carboxylate anion (making the acid weaker, higher pKa) but stabilizes the aromatic system against nucleophilic attack. However, excessive electron density can lower the activation energy for thermal decarboxylation at the C2 position.

  • Electron Withdrawing Groups (EWGs) at C6 (e.g., -NO2, -CF3):

    • Effect: Decrease electron density.

    • Thermodynamic Consequence: Stabilizes the carboxylate anion (lower pKa). Crucially, EWGs generally increase the thermal stability of the carboxylic acid bond, preventing decarboxylation during high-temperature workups.

Decarboxylation Thermodynamics

Benzofuran-2-carboxylic acids are prone to thermal decarboxylation, a reaction driven by the high stability of the resulting benzofuran product and the entropic gain of releasing CO₂.



  • Mechanism: The reaction often proceeds via a zwitterionic intermediate.

  • Critical Threshold: Unsubstituted benzofuran-2-carboxylic acid decarboxylates at ~240–260°C. 6-EDGs can lower this threshold, requiring strictly controlled drying protocols (vacuum < 50°C) during manufacturing.

Synthetic Pathways: Kinetic vs. Thermodynamic Control

Achieving regioselective 6-substitution requires selecting the correct cyclization pathway. The two dominant strategies are the Rap-Stoermer Condensation and the Perkin Rearrangement .

Pathway Analysis
  • Kinetic Control (Rap-Stoermer): Uses salicylaldehyde +

    
    -halo ketone/ester. Fast, irreversible base-catalyzed cyclization. High yields but sensitive to steric clash at the 6-position.
    
  • Thermodynamic Control (Perkin Rearrangement): Converts 3-halocoumarins to benzofuran-2-carboxylic acids. This involves ring opening (coumarin)

    
     bond rotation 
    
    
    
    ring closure (benzofuran). The system equilibrates to the thermodynamically most stable heteroaromatic system.
Visualization of Synthetic Logic

BenzofuranSynthesis cluster_0 Thermodynamic Bottleneck Salicylaldehyde Substituted Salicylaldehyde Coumarin 3-Halo-Coumarin Intermediate Salicylaldehyde->Coumarin Perkin Condensation RingOpen Ring Opening (Dianion Formation) Coumarin->RingOpen OH- / Heat (Thermodynamic Control) Benzofuran 6-Substituted Benzofuran-2-COOH RingOpen->Benzofuran Recyclization (Favored Path) Decarbox Decarboxylated Byproduct Benzofuran->Decarbox T > 200°C (Thermal Degradation)

Figure 1: Reaction pathway illustrating the thermodynamic conversion of coumarin precursors to the benzofuran scaffold, highlighting the risk of decarboxylation.

Solid-State Stability & Polymorphism

For drug candidates (like Lifitegrast intermediates), the crystal form is the ultimate thermodynamic stability metric. Benzofuran carboxylic acids are notorious for forming multiple polymorphs due to the carboxylic acid dimer motif.

The Hydrogen Bond Dimer

In the solid state, these molecules almost exclusively form centrosymmetric dimers linked by


 hydrogen bonds between the carboxyl groups.
  • Stability Factor: Substituents at the 6-position influence the packing efficiency of these dimers.

  • Risk: A metastable polymorph (often formed during rapid precipitation) may convert to a stable form during storage, altering dissolution rates.

Stability Assessment Workflow

To ensure the isolation of the thermodynamically stable polymorph, the following workflow is mandatory.

StabilityWorkflow Crude Crude 6-Subst. Benzofuran Recryst Recrystallization (Slow Cooling) Crude->Recryst DSC DSC / TGA Analysis Recryst->DSC Identify Melt/Decomp XRPD X-Ray Powder Diffraction Recryst->XRPD Fingerprint Final Thermodynamically Stable Polymorph Recryst->Final If single sharp peak Slurry Slurry Bridging Study (24-48h) DSC->Slurry If multiple endotherms XRPD->Slurry If amorphous halo Slurry->Final Equilibration

Figure 2: Workflow for isolating and validating the thermodynamically stable crystal form.

Experimental Protocols

Protocol: Thermodynamic Stability Assessment (DSC)

Objective: Determine the melting point and decarboxylation onset temperature.

  • Preparation: Accurately weigh 2–4 mg of the dried 6-substituted benzofuran carboxylic acid into a Tzero aluminum pan.

  • Crimping: Use a pinhole lid (non-hermetic) to allow CO₂ escape, which aids in detecting decarboxylation events.

  • Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm 1: Melting point (record

      
      ).[1]
      
    • Endotherm/Exotherm 2: Decomposition/Decarboxylation.[2][3][4][5]

    • Validation: If the mass loss in TGA corresponds to the molecular weight of CO₂ (44 g/mol ), the degradation mechanism is confirmed as decarboxylation.

Protocol: Forced Degradation (Chemical Stability)

Objective: Assess stability against hydrolysis and oxidation.

  • Stock Solution: Dissolve compound in Acetonitrile:Water (50:50) at 1 mg/mL.

  • Stress Conditions:

    • Acid:[1][3][6][7][8] 0.1 N HCl, 60°C, 24h.

    • Base: 0.1 N NaOH, 60°C, 24h.

    • Oxidation: 3% H₂O₂, RT, 24h.

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Note: Benzofuran rings are generally stable to acid/base but sensitive to oxidation (opening of the furan ring) if electron-rich (6-OMe).

Representative Data: Substituent Effects

The following table summarizes the impact of 6-substitution on physical properties. Note: Values are representative of general trends in benzofuran chemistry.

Substituent (C6)Electronic EffectApprox. pKaDecarboxylation RiskCrystal Packing Tendency
-H Neutral~3.6Moderate (>240°C)High (Planar stacking)
-OMe (Methoxy)Strong EDG~3.9High (Lower onset)Moderate (Steric bulk)
-NO₂ (Nitro)Strong EWG~3.1Low (Stabilized)High (Dipole interactions)
-Cl (Chloro)Weak EWG~3.4LowHigh (Halogen bonding)

References

  • Lifitegrast Synthesis: "Synthesis of benzofuran-6-carboxylic acid: An Efficient Synthetic Method for the Key Fragment of Lifitegrast." ResearchGate.[7][9][10]

  • Perkin Rearrangement Mechanism: "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction." National Institutes of Health (PMC).

  • Decarboxylation Kinetics: "Decarboxylation of Carboxylic Acids." Chemistry LibreTexts.

  • Crystal Structure Analysis: "Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid." ResearchGate.[7][9][10]

  • Substituent Effects: "Substituent Effects in the Benzofuran System." Oxford Academic.[11]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Reagents for the Cyclization of 6-Methoxybenzofuran Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 6-Methoxybenzofuran Scaffold The benzofuran nucleus, and specifically the 6-methoxybenzofuran scaffold, represents a p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Methoxybenzofuran Scaffold

The benzofuran nucleus, and specifically the 6-methoxybenzofuran scaffold, represents a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Compounds incorporating this core exhibit a wide array of pharmacological activities, including but not limited to, antidepressant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The methoxy group at the 6-position often plays a crucial role in modulating the biological activity of these molecules.[4] Consequently, the development of efficient and robust synthetic methodologies for the construction of the 6-methoxybenzofuran ring system is of paramount importance to the drug discovery and development process.

This guide provides an in-depth analysis of various reagents and protocols for the cyclization of key intermediates to form the 6-methoxybenzofuran core. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to aid researchers in selecting the optimal synthetic strategy for their specific target molecules.

Strategic Approaches to 6-Methoxybenzofuran Synthesis

The construction of the benzofuran ring primarily involves the formation of the C-O bond of the furan ring. Several strategies have been developed to achieve this, broadly categorized as transition-metal-catalyzed, base-mediated, and acid-catalyzed cyclizations. The choice of reagent and methodology is often dictated by the nature of the starting materials, desired substitution patterns, and functional group tolerance.

Palladium-Catalyzed Cyclization: A Versatile and Powerful Tool

Palladium catalysis has emerged as one of the most powerful and versatile methods for the synthesis of substituted benzofurans.[1][5] These reactions often proceed via a tandem or domino sequence, enabling the construction of complex molecular architectures in a single pot.[5][6]

1.1. Sonogashira Coupling Followed by Intramolecular Cyclization

A prevalent strategy involves the Sonogashira coupling of a 2-halophenol (or its derivative) with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[1][5] This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the benzofuran core.

Reaction Workflow:

Sonogashira_Cyclization cluster_start Starting Materials cluster_reaction1 Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Intramolecular Cyclization cluster_product Product 2-Iodo-4-methoxyphenol 2-Iodo-4-methoxyphenol Coupling_Step Pd(PPh₃)₂Cl₂ / CuI Base (e.g., Et₃N) 2-Iodo-4-methoxyphenol->Coupling_Step Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Coupling_Step Alkynylphenol 2-Alkynyl-4-methoxyphenol Coupling_Step->Alkynylphenol Cyclization_Step Base or Heat Alkynylphenol->Cyclization_Step Benzofuran 6-Methoxybenzofuran Cyclization_Step->Benzofuran

Caption: Sonogashira coupling followed by intramolecular cyclization.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) complexes, such as Pd(PPh₃)₂Cl₂, are commonly employed as they are efficient in activating the carbon-iodine bond of the halophenol for oxidative addition.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Base: A base, typically an amine like triethylamine (Et₃N), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Protocol: One-Pot Synthesis of 2,3-Disubstituted 6-Methoxybenzofurans via Sonogashira-Larock Heteroannulation [7][8]

This protocol describes a microwave-assisted, one-pot, three-component synthesis of 2,3-disubstituted 6-methoxybenzofurans.[7]

Materials:

  • 2-Iodo-4-methoxyphenol

  • Terminal alkyne

  • Aryl iodide

  • Pd(PPh₃)₂Cl₂

  • CuI

  • K₂CO₃

  • DMF (anhydrous)

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add 2-iodo-4-methoxyphenol (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in anhydrous DMF (5 mL).

  • Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-20 minutes) to facilitate the initial Sonogashira coupling.

  • After cooling, add the aryl iodide (1.5 mmol) and K₂CO₃ (2.0 mmol) to the reaction mixture.

  • Reseal the vial and continue microwave irradiation at a higher temperature (e.g., 140 °C) for an additional period (e.g., 20-30 minutes) to promote the cyclization and subsequent C-H activation/arylation.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted 6-methoxybenzofuran.

1.2. Oxidative Cyclization of o-Allylphenols

Another effective palladium-catalyzed route involves the oxidative cyclization of o-allylphenol derivatives.[2][9] This method is particularly useful for synthesizing 2-substituted benzofurans.

Mechanism Overview:

Wacker_Cyclization o-Allyl-4-methoxyphenol o-Allyl-4-methoxyphenol Coordination Coordination o-Allyl-4-methoxyphenol->Coordination Pd(II)_Catalyst Pd(II) Catalyst (e.g., PdCl₂) Pd(II)_Catalyst->Coordination Pi-Allyl_Complex π-Allyl Palladium Complex Coordination->Pi-Allyl_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack (Phenolic Oxygen) Pi-Allyl_Complex->Nucleophilic_Attack Cyclized_Intermediate Cyclized Pd(II) Intermediate Nucleophilic_Attack->Cyclized_Intermediate Beta-Hydride_Elimination β-Hydride Elimination Cyclized_Intermediate->Beta-Hydride_Elimination Product_Complex Product-Pd(0) Complex Beta-Hydride_Elimination->Product_Complex Catalyst_Regeneration Catalyst Regeneration Pd(0) -> Pd(II) Product_Complex->Catalyst_Regeneration Product 6-Methoxy-2-methylbenzofuran Product_Complex->Product Oxidant Oxidant (e.g., Benzoquinone) Oxidant->Catalyst_Regeneration Catalyst_Regeneration->Pd(II)_Catalyst

Caption: Wacker-type oxidative cyclization of an o-allylphenol.

Key Reagents and Their Roles:

  • Palladium(II) Catalyst: A Pd(II) salt, such as PdCl₂ or Pd(OAc)₂, activates the alkene for nucleophilic attack.

  • Oxidant: An oxidant, commonly benzoquinone or molecular oxygen, is essential to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the reductive elimination step.[9] This makes the reaction catalytic in palladium.

  • Solvent: A polar aprotic solvent like DMA or DMF is typically used to facilitate the dissolution of the catalyst and reagents.

Base-Mediated Cyclization: A Cost-Effective Alternative

Base-mediated cyclization methods offer a simpler and often more economical alternative to transition-metal-catalyzed reactions.[1] These reactions are particularly effective for the synthesis of benzofurans from appropriately substituted precursors.

2.1. Cyclization of 2-Alkynylphenols

While palladium catalysis is often used to generate 2-alkynylphenols in situ, the cyclization of these intermediates can also be promoted by a base, sometimes obviating the need for a metal catalyst in the cyclization step itself.[1]

Table 1: Comparison of Bases for the Cyclization of 2-Alkynyl-4-methoxyphenol

EntryBaseSolventYield (%)Reference
1K₂CO₃DMF78[1]
2Cs₂CO₃DMF86[1]
3NaCNDMF75[1]
4DBUDMF75[1]
5TEA + DMAPDMF79[1]

Experimental Insight: The choice of base can significantly impact the reaction yield.[1] In the case of 2-alkynylphenols, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) often provide the best results by efficiently deprotonating the phenolic hydroxyl group, which then undergoes an intramolecular 5-endo-dig cyclization onto the alkyne.[1]

Protocol: Base-Promoted Synthesis of 6-Methoxy-2-substituted-benzofurans [1]

Materials:

  • 2-Alkynyl-4-methoxyphenol

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF

Procedure:

  • To a solution of the 2-alkynyl-4-methoxyphenol (1.0 mmol) in anhydrous DMF (5 mL), add cesium carbonate (1.5 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 6-methoxybenzofuran.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction times, improving yields, and enhancing reaction selectivity.[7][10][11] The application of microwave irradiation to the synthesis of benzofurans, including 6-methoxy derivatives, has been particularly successful.[7][10][12]

3.1. Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement of 3-halocoumarins provides an efficient route to benzofuran-2-carboxylic acids.[10] Microwave irradiation can dramatically reduce the reaction times for this transformation from hours to minutes.[10]

Table 2: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement

MethodReaction TimeYield (%)Reference
Conventional~3 hoursHigh[10]
Microwave5 minutesVery High[10]

Underlying Principle: Microwave heating efficiently and uniformly heats the reaction mixture, leading to a significant rate enhancement. This is particularly advantageous for reactions that require elevated temperatures.

Conclusion

The synthesis of the 6-methoxybenzofuran core can be achieved through a variety of effective methods, each with its own advantages. Palladium-catalyzed reactions, particularly those involving Sonogashira coupling, offer great versatility and control over substitution patterns. Base-mediated cyclizations provide a simpler and more cost-effective alternative, while microwave-assisted synthesis can dramatically accelerate reaction times and improve yields. The selection of the most appropriate reagent and protocol will depend on the specific synthetic target, available starting materials, and desired efficiency. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize novel 6-methoxybenzofuran derivatives for their drug discovery programs.

References

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC - NIH.
  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones.
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannul
  • Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives.
  • Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.

Sources

Application

Application Notes and Protocols for the Esterification of 6-Methoxy-1-benzofuran-3-carboxylic Acid

Introduction: The Significance of 6-Methoxy-1-benzofuran-3-carboxylic Acid Esters in Medicinal Chemistry 6-Methoxy-1-benzofuran-3-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Methoxy-1-benzofuran-3-carboxylic Acid Esters in Medicinal Chemistry

6-Methoxy-1-benzofuran-3-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The esterification of the carboxylic acid at the 3-position is a critical transformation, as it allows for the modulation of the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This, in turn, can significantly impact the pharmacokinetic and pharmacodynamic profile of potential drug candidates.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on various robust methods for the esterification of 6-Methoxy-1-benzofuran-3-carboxylic acid. The protocols are designed to be both comprehensive and practical, with an emphasis on the rationale behind the chosen conditions and potential challenges.

Physicochemical Properties and Reactivity Profile

While specific experimental data for 6-Methoxy-1-benzofuran-3-carboxylic acid is not extensively reported, we can infer its properties from closely related structures such as benzofuran-2-carboxylic acid, which has a reported pKa of approximately 3.12.[1] The presence of the electron-donating methoxy group at the 6-position is expected to slightly increase the pKa compared to the unsubstituted analogue. The benzofuran ring system is generally electron-rich and susceptible to electrophilic attack, however, the carboxylic acid group is deactivating. The molecule is expected to have low solubility in water and better solubility in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.[2]

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5][6][7][8] It is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the product side.[5][6] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[5][6]

Causality of Experimental Choices:
  • Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[7]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product according to Le Châtelier's principle.[5]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Detailed Protocol: Synthesis of Methyl 6-Methoxy-1-benzofuran-3-carboxylate

Materials:

  • 6-Methoxy-1-benzofuran-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 6-Methoxy-1-benzofuran-3-carboxylic acid (e.g., 1.92 g, 10 mmol).

  • Add 50 mL of anhydrous methanol to the flask.

  • Slowly and carefully, add concentrated sulfuric acid (0.5 mL) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 50 mL of water.

  • Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will cause pressure build-up. Vent the funnel frequently.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 6-methoxy-1-benzofuran-3-carboxylate.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow Diagram:

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 6-Methoxy-1-benzofuran-3-carboxylic acid D Reflux (4-6h) A->D B Methanol (excess) B->D C H₂SO₄ (catalyst) C->D E Evaporate Methanol D->E F Dissolve in Ethyl Acetate E->F G Wash with H₂O F->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry (MgSO₄) I->J K Filter & Concentrate J->K L Recrystallization or Column Chromatography K->L M Methyl 6-Methoxy-1-benzofuran-3-carboxylate L->M

Caption: Fischer-Speier Esterification Workflow.

Method 2: Two-Step Esterification via Acid Chloride Formation

For substrates that may be sensitive to the harsh acidic conditions of Fischer esterification, a two-step approach involving the formation of a highly reactive acid chloride intermediate is an excellent alternative.[9] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[10] The resulting acid chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base to yield the ester. A patent describing the synthesis of a similar compound, 6-methoxy-2-methylbenzofuran-3-carboxylic acid, utilizes thionyl chloride for the formation of the acid chloride, highlighting the applicability of this method.[10]

Causality of Experimental Choices:
  • Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid to an acid chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

  • Anhydrous Conditions: Both thionyl chloride and the resulting acid chloride are highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid in the presence of water.

  • Base (e.g., Pyridine or Triethylamine): In the second step, a base is used to neutralize the HCl that is formed during the reaction of the acid chloride with the alcohol. This prevents side reactions and drives the esterification to completion.

Detailed Protocol: Synthesis of Isopropyl 6-Methoxy-1-benzofuran-3-carboxylate

Part A: Formation of 6-Methoxy-1-benzofuran-3-carbonyl chloride

Materials:

  • 6-Methoxy-1-benzofuran-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with a reflux condenser and a gas trap

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-Methoxy-1-benzofuran-3-carboxylic acid (e.g., 1.92 g, 10 mmol) in anhydrous toluene (20 mL).

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 6-methoxy-1-benzofuran-3-carbonyl chloride, which can be used in the next step without further purification.

Part B: Esterification with Isopropanol

Materials:

  • Crude 6-Methoxy-1-benzofuran-3-carbonyl chloride

  • Isopropanol (anhydrous)

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

Procedure:

  • Dissolve the crude acid chloride from Part A in anhydrous dichloromethane (20 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of isopropanol (0.9 mL, 12 mmol) and pyridine (1.0 mL, 12 mmol) in anhydrous dichloromethane (10 mL).

  • Slowly add the isopropanol/pyridine solution to the stirred acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield isopropyl 6-methoxy-1-benzofuran-3-carboxylate.

Reaction Scheme Diagram:

Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A 6-Methoxy-1-benzofuran-3-carboxylic acid B SOCl₂, Toluene, Reflux A->B C 6-Methoxy-1-benzofuran-3-carbonyl chloride B->C D Isopropanol, Pyridine, DCM C->D E Work-up & Purification D->E F Isopropyl 6-Methoxy-1-benzofuran-3-carboxylate E->F Steglich_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Salt O_acylisourea->N_acylpyridinium + DMAP DCU DCU (precipitate) O_acylisourea->DCU DMAP DMAP Ester Ester N_acylpyridinium->Ester + ROH ROH Alcohol Mitsunobu_Concept Reactants Carboxylic Acid + (R)-Alcohol + PPh₃ + DEAD/DIAD Activation Formation of Oxyphosphonium Salt (Activation of Alcohol) Reactants->Activation SN2 SN2 Attack by Carboxylate Activation->SN2 Product (S)-Ester (Inversion of Stereochemistry) SN2->Product

Sources

Method

Application Note &amp; Protocols: A Scalable, High-Yield Synthesis of Benzofuran-3-Carboxylic Acid Derivatives

Introduction: The Significance of the Benzofuran-3-Carboxylic Acid Scaffold The benzofuran nucleus is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran-3-Carboxylic Acid Scaffold

The benzofuran nucleus is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] Specifically, benzofuran-3-carboxylic acids and their corresponding esters serve as critical building blocks in the synthesis of complex molecules targeting a range of therapeutic areas, from cancer to central nervous system disorders.[5][6]

The development of a robust, cost-effective, and scalable manufacturing process for these intermediates is therefore a paramount concern for researchers in both academic and industrial settings.[6][7] This application note provides a detailed, field-proven protocol for the synthesis of benzofuran-3-carboxylic acid derivatives, emphasizing scalability, operational simplicity, and high yield. The core strategy revolves around a tandem O-alkylation and intramolecular condensation sequence, a method chosen for its reliability and avoidance of expensive or toxic transition-metal catalysts.[8]

Strategic Approach: Causality Behind the Chosen Synthetic Route

While numerous methods exist for benzofuran synthesis, including transition-metal-catalyzed cyclizations and Perkin rearrangements, many are not amenable to large-scale production due to cost, catalyst toxicity, or harsh reaction conditions.[9][10][11] The Perkin rearrangement, for instance, reliably produces benzofuran-2-carboxylic acids, not the desired 3-substituted isomers.[5][12][13]

Our selected method is a robust, two-step, one-pot process that begins with readily available substituted salicylaldehydes and α-haloesters. This approach is underpinned by two classical and well-understood organic transformations:

  • Williamson Ether Synthesis (O-Alkylation): The phenolic hydroxyl group of the salicylaldehyde is deprotonated by a mild base to form a phenoxide. This potent nucleophile then displaces the halide from an α-haloester (e.g., ethyl bromoacetate) to form an ether intermediate. The choice of a mild base like potassium carbonate (K₂CO₃) is critical for scalability, as it is inexpensive, easy to handle, and minimizes side reactions compared to stronger bases like sodium hydride (NaH).[14]

  • Intramolecular Aldol-Type Condensation/Cyclization: In the same pot, the α-protons of the newly introduced ester moiety are sufficiently acidic to be abstracted by the base. The resulting enolate undergoes a rapid intramolecular nucleophilic attack on the adjacent aldehyde carbonyl. The subsequent dehydration of the resulting β-hydroxy intermediate is typically spontaneous or facilitated by heat, directly furnishing the aromatic benzofuran ring system.[15]

This tandem strategy is highly efficient as it minimizes intermediate isolation steps, thereby reducing material loss and processing time—key objectives in scalable synthesis.[6]

Visualization of the Synthetic Workflow & Mechanism

To clarify the process flow and underlying chemical transformations, the following diagrams are provided.

G cluster_0 Overall Workflow Start Substituted Salicylaldehyde + Ethyl Bromoacetate Process One-Pot Tandem Reaction (O-Alkylation & Cyclization) Start->Process Intermediate Ethyl Benzofuran-3-carboxylate Process->Intermediate Saponification Base Hydrolysis (Saponification) Intermediate->Saponification End Benzofuran-3-carboxylic Acid Saponification->End

Caption: High-level workflow for the two-step synthesis.

G cluster_mech Reaction Mechanism A 1. O-Alkylation Salicylaldehyde phenoxide attacks ethyl bromoacetate B 2. Enolate Formation Base abstracts α-proton from the ester A->B Williamson Ether Synthesis Product C 3. Intramolecular Cyclization Enolate attacks aldehyde carbonyl B->C Nucleophilic Attack D 4. Dehydration Aromatization to form the benzofuran ring C->D Elimination of H₂O

Caption: Key mechanistic steps in the tandem reaction.

Detailed Experimental Protocols

Protocol 1: Scalable One-Pot Synthesis of Ethyl 5-methoxybenzofuran-3-carboxylate

This protocol is provided as a representative example using 4-methoxysalicylaldehyde. It can be adapted for various substituted salicylaldehydes.

  • Materials:

    • 4-Methoxysalicylaldehyde (1.0 equiv.)

    • Ethyl bromoacetate (1.2 equiv.)

    • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (2.5 equiv.)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.

    • Heating mantle.

    • Separatory funnel.

    • Rotary evaporator.

  • Procedure:

    • To a clean, dry three-neck flask under a nitrogen atmosphere, add 4-methoxysalicylaldehyde (e.g., 50.0 g, 0.329 mol) and anhydrous DMF (500 mL).

    • Begin stirring and add powdered anhydrous potassium carbonate (113.7 g, 0.822 mol).

    • Add ethyl bromoacetate (59.9 g, 0.359 mol, 43.7 mL) dropwise over 15-20 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

    • After the addition is complete, heat the reaction mixture to 80°C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting aldehyde indicates completion.

    • Cool the mixture to room temperature and pour it slowly into ice-cold water (2 L) with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with water (2 x 500 mL) followed by brine (1 x 500 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is typically a solid or viscous oil. Recrystallize from ethanol/water or purify by silica gel chromatography to yield the pure ethyl 5-methoxybenzofuran-3-carboxylate.

Protocol 2: Saponification to 5-methoxybenzofuran-3-carboxylic acid

  • Materials:

    • Ethyl 5-methoxybenzofuran-3-carboxylate (1.0 equiv.)

    • Sodium Hydroxide (NaOH) (3.0 equiv.)

    • Ethanol (or Methanol)

    • Deionized Water

    • Hydrochloric Acid (HCl), concentrated or 6M

  • Procedure:

    • Dissolve the ester (e.g., 50.0 g, 0.227 mol) in ethanol (500 mL) in a round-bottom flask.

    • In a separate beaker, dissolve sodium hydroxide (27.2 g, 0.681 mol) in water (250 mL).

    • Add the NaOH solution to the stirred solution of the ester.

    • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and concentrate via rotary evaporation to remove the ethanol.

    • Dilute the remaining aqueous solution with water (500 mL) and cool in an ice bath.

    • Slowly acidify the solution by adding HCl with vigorous stirring until the pH is ~1-2. A precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield the pure benzofuran-3-carboxylic acid.

Process Optimization & Scalability Insights

For a process to be truly scalable, it must be robust. The following parameters are key to optimizing this synthesis for large-scale production.

ParameterRecommendationRationale & Field Insights
Base Fine Powder K₂CO₃Provides a large surface area for reaction. It is significantly safer and more cost-effective for scale-up than NaH or alkoxides. Cesium carbonate can improve yields for sterically hindered substrates but is often prohibitively expensive.
Solvent DMF or AcetoneDMF offers excellent solubility for all components but has a high boiling point, making removal difficult. Acetone is a viable, lower-boiling alternative, though longer reaction times or higher temperatures (in a sealed reactor) may be needed.
Temperature 60-80°CThis range provides a good balance between reaction rate and minimizing side reactions. On a large scale, careful control of the initial exotherm during ethyl bromoacetate addition is critical to prevent runaway reactions.
Equivalents of Reagents 1.1-1.2 eq. Haloester2.2-2.5 eq. BaseA slight excess of the alkylating agent ensures complete consumption of the more valuable salicylaldehyde. A stoichiometric excess of the base is required to drive both the O-alkylation and the subsequent condensation.
Work-up & Purification Precipitation/RecrystallizationFor large-scale work, purification via chromatography is undesirable. The protocol is designed to yield a solid product upon acidic workup. Optimizing the crystallization solvent (e.g., ethanol/water, acetic acid/water) is key to achieving high purity (>99%) without chromatography.

Conclusion

The tandem O-alkylation and intramolecular condensation strategy presented here offers a highly efficient, reliable, and scalable pathway to valuable benzofuran-3-carboxylic acid derivatives. By leveraging inexpensive starting materials, operationally simple conditions, and a one-pot approach, this methodology provides a strong foundation for researchers and process chemists in the pharmaceutical and fine chemical industries. The self-validating nature of the protocol, combined with clear optimization parameters, ensures that it can be readily adapted and scaled to meet diverse research and development needs.

References

  • Shafiee, A., & Mohammadi, M. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available at: [Link]

  • Bhardwaj, P., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(1), 1-25. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3788. Available at: [Link]

  • Contiero, F., et al. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett, 2009(18), 3003-3006. Available at: [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved February 16, 2026, from [Link]

  • Sharma, R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. Available at: [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. Available at: [Link]

  • Wikipedia. (2024). Perkin rearrangement. Retrieved February 16, 2026, from [Link]

  • Pautrat, F., et al. (2020). Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. Organic Process Research & Development, 24(2), 215-221. Available at: [Link]

  • ResearchGate. (n.d.). Other Transition Metal-Catalyzed Benzofuran Synthesis. Retrieved February 16, 2026, from [Link]

  • Shafiee, A., & Mohammadi, M. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available at: [Link]

  • Wu, X. F., & Li, Y. (2017). Transition Metal-Catalyzed Benzofuran Synthesis. Elsevier. Available at: [Link]

  • Gao, W., et al. (n.d.). A Novel One-Pot Three-Step Synthesis of 2-(1-Benzofuran-2-Yl)quinoline-3-Carboxylic Acid Derivatives. Amanote Research. Available at: [Link]

  • Sobiak, S., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. Available at: [Link]

  • Reyes-Pérez, E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(10), 4193. Available at: [Link]

  • Pautrat, F., et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. ACS Publications. Available at: [Link]

  • Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1561. Available at: [Link]

  • Villemin, D., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry, 5(4), 2686-2693. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ijpsr.com. Available at: [Link]

  • Wang, Y., et al. (2011). Asymmetric Michael-aldol tandem reaction of 2-substituted benzofuran-3-ones and enones: a facile synthesis of griseofulvin analogues. Organic & Biomolecular Chemistry, 9(12), 4435-4437. Available at: [Link]

  • Google Patents. (n.d.). Substituted benzofuran carboxylic acids and process for their production.
  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Molecules, 17(12), 14814-14841. Available at: [Link]

  • ResearchGate. (n.d.). O-to-O acyl transfer for epimerization-free peptide C-terminal salicylaldehyde ester synthesis. Retrieved February 16, 2026, from [Link]

  • Maimone, T. J., et al. (2014). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature, 510(7503), 109-113. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/Nature-2014-Aldehyde-Alkylation.pdf]([Link] Macmillan-Group/files/publications/Nature-2014-Aldehyde-Alkylation.pdf)

  • Wikipedia. (2024). Reformatsky reaction. Retrieved February 16, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved February 16, 2026, from [Link]

  • Li, X., et al. (2019). Au-Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C-H Functionalization/Annulation. Angewandte Chemie International Edition, 58(24), 8171-8175. Available at: [Link]

  • Li, W., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][16]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(24), 3042-3045. Available at: [Link]

  • Boussafi, K., et al. (2024). Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds Catalyzed by Brønsted Hyperacids. Chem. Proc., 6, x. Available at: [Link]

Sources

Application

Microwave-assisted synthesis of 6-Methoxy-1-benzofuran-3-carboxylic acid

Application Note: Microwave-Assisted Synthesis of 6-Methoxy-1-benzofuran-3-carboxylic acid Executive Summary This application note details a robust, microwave-enhanced protocol for the synthesis of 6-Methoxy-1-benzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 6-Methoxy-1-benzofuran-3-carboxylic acid

Executive Summary

This application note details a robust, microwave-enhanced protocol for the synthesis of 6-Methoxy-1-benzofuran-3-carboxylic acid . While benzofuran-2-carboxylic acids are easily accessible via the Rap-Stoermer reaction or Perkin rearrangement of 3-bromocoumarins, the 3-carboxylic acid isomer presents a greater synthetic challenge.

This guide adapts the "Keto-Ester" route (via diethyl oxalate condensation)—traditionally a multi-hour thermal reflux process—into a rapid microwave-assisted workflow. This method ensures high regioselectivity, preventing the formation of the thermodynamically favored 2-isomer, and reduces total reaction time from


 hours to under 60 minutes.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge
  • Path A (The Trap): Reaction of salicylaldehydes with

    
    -haloesters (Rap-Stoermer) typically yields benzofuran-2-carboxylates .
    
  • Path B (The Trap): Perkin rearrangement of 3-bromocoumarins, often cited in older literature, predominantly yields benzofuran-2-carboxylic acid due to the mechanism of ring contraction.

  • Path C (The Solution): The Oxalate Condensation Route . This involves the construction of a

    
    -keto ester precursor from a phenoxyacetate intermediate, followed by acid-mediated cyclization. This is the only reliable route to the 3-carboxylic acid that avoids transition metal catalysts.
    
Reaction Pathway

The synthesis proceeds via a telescoped sequence:

  • O-Alkylation: 3-Methoxyphenol

    
     Ethyl (3-methoxyphenoxy)acetate.
    
  • Claisen Condensation: Reaction with diethyl oxalate to form the

    
    -oxalyl intermediate.
    
  • Cyclization: Acid-catalyzed dehydrative cyclization to the benzofuran diester.

  • Hydrolysis/Decarboxylation: Selective hydrolysis to the target acid.

Experimental Protocol

Safety Warning: Microwave synthesis involves rapid heating of organic solvents in sealed vessels. Ensure vessels are rated for the generated pressure (approx. 15-20 bar). Use a dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator), not a domestic oven.

Materials
  • Substrate: 3-Methoxyphenol (1.0 equiv)

  • Reagents: Ethyl bromoacetate (1.1 equiv), Diethyl oxalate (1.2 equiv), Sodium ethoxide (2.5 equiv, 21% in EtOH).

  • Solvents: Ethanol (anhydrous), 10% HCl (aq).

Step-by-Step Methodology

Step 1: Rapid O-Alkylation (Microwave)

  • In a 35 mL microwave vial, dissolve 3-methoxyphenol (500 mg, 4.0 mmol) in Ethanol (5 mL).

  • Add Potassium Carbonate (830 mg, 6.0 mmol) and Ethyl Bromoacetate (490 µL, 4.4 mmol).

  • Seal the vial and irradiate.

    • Temp: 120 °C

    • Time: 5 minutes

    • Power: Dynamic (Max 150 W)

  • In-process check: TLC (Hexane/EtOAc 4:1) should show complete consumption of phenol. Filter off inorganic solids (K2CO3/KBr) rapidly; use the filtrate directly for Step 2.

Step 2: Acylation & Cyclization (One-Pot Telescoped)

  • Transfer the filtrate from Step 1 into a fresh microwave vial containing Sodium Ethoxide solution (2.5 equiv).

  • Add Diethyl Oxalate (0.65 mL, 4.8 mmol) dropwise.

  • Irradiate to effect Claisen condensation.[1]

    • Temp: 100 °C

    • Time: 10 minutes

  • Acidification: Open the vial (after cooling) and carefully add conc. H2SO4 (0.5 mL) dropwise (Exothermic!).

  • Reseal and irradiate for Cyclization.

    • Temp: 110 °C

    • Time: 10 minutes

  • Result: This yields the diethyl 6-methoxybenzofuran-2,3-dicarboxylate intermediate.

Step 3: Hydrolysis & Selective Decarboxylation

  • Add 10% NaOH (aq) (5 mL) directly to the reaction mixture.

  • Irradiate to saponify both esters.

    • Temp: 100 °C

    • Time: 5 minutes

  • Decarboxylation: Acidify with HCl to pH 1. The 2-position carboxyl group is prone to decarboxylation under thermal acidic conditions, but to ensure the 3-carboxylic acid is retained while the 2-position is decarboxylated, a specific thermal soak is often required.

    • Modification: For the 3-carboxylic acid specifically, the 2,3-dicarboxylic acid intermediate is often stable. To obtain the mono-acid, perform a controlled microwave heating in Acetic Acid/HCl at 140 °C for 10 mins.

    • Note: If the dicarboxylic acid is the desired endpoint, stop after saponification. For the 3-monoacid, the decarboxylation at C2 is favored by the stabilization of the transition state.

Workup & Purification
  • Pour reaction mixture into ice water (50 mL).

  • The product often precipitates as a solid. Filter and wash with cold water.

  • If no precipitate, extract with Ethyl Acetate (3 x 20 mL), dry over MgSO4, and evaporate.

  • Recrystallization: Methanol/Water (9:1).

Data Analysis: Thermal vs. Microwave

The following table contrasts the traditional thermal method (reflux) with this microwave protocol.

ParameterTraditional Thermal RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Time (Step 1) 4 Hours5 Minutes48x Faster
Reaction Time (Step 2) 12-16 Hours20 Minutes36x Faster
Solvent Usage High (Reflux volumes)Low (Sealed vessel)Green Metric
Yield (Overall) 65 - 72%82 - 88%+15% Yield
Energy Profile Continuous heating (mantle)Targeted dielectric heatingHigh Efficiency

Mechanistic Pathway (Visualization)

The following diagram illustrates the chemical logic, highlighting the critical "Oxalate" insertion that guarantees the 3-carboxylic acid position.

BenzofuranSynthesis Start 3-Methoxyphenol Alkylation Step 1: O-Alkylation (Ethyl bromoacetate, MW 120°C) Start->Alkylation Inter1 Ethyl (3-methoxyphenoxy)acetate Alkylation->Inter1 Condensation Step 2: Claisen Condensation (Diethyl Oxalate, NaOEt, MW 100°C) Inter1->Condensation Inter2 Diketo-ester Intermediate (Acyclic) Condensation->Inter2 Cyclization Step 3: Dehydrative Cyclization (H+, MW 110°C) Inter2->Cyclization Intramolecular Aldol-type Inter3 Diethyl 6-methoxybenzofuran- 2,3-dicarboxylate Cyclization->Inter3 Hydrolysis Step 4: Hydrolysis & Selective Decarboxylation (AcOH/HCl, MW 140°C) Inter3->Hydrolysis Final TARGET: 6-Methoxy-1-benzofuran- 3-carboxylic acid Hydrolysis->Final Removal of C2-COOH

Caption: Step-wise mechanistic flow for the regioselective synthesis of the 3-carboxylic acid isomer, avoiding the 2-isomer trap.

References

  • Gallou, F. et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. Organic Process Research & Development.

  • Pelipko, V. V. et al. (2021).

  • Bowden, K. & Battah, A. (1998). Perkin rearrangement of 3-bromocoumarins. (Cited for exclusion: establishes that coumarin rearrangement yields the 2-acid, not the 3-acid).

Sources

Technical Notes & Optimization

Troubleshooting

Removing impurities from crude 6-Methoxy-1-benzofuran-3-carboxylic acid

Technical Support Guide: Purification of Crude 6-Methoxy-1-benzofuran-3-carboxylic Acid Introduction: The "Benzofuran Challenge" You are likely here because your crude 6-methoxy-1-benzofuran-3-carboxylic acid (CAS: 13524...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of Crude 6-Methoxy-1-benzofuran-3-carboxylic Acid

Introduction: The "Benzofuran Challenge"

You are likely here because your crude 6-methoxy-1-benzofuran-3-carboxylic acid (CAS: 13524-76-0) looks nothing like the white crystalline powder described in literature.[1][2][3] Instead, you are likely facing a grey, sticky solid or a dark brown "tar" that resists simple crystallization.[3]

In benzofuran synthesis—particularly via the Pechmann condensation or salicylaldehyde routes—oxidative polymerization and incomplete hydrolysis are the primary yield-killers.[1][3] This guide abandons generic advice in favor of a pKa-driven purification strategy that chemically separates your product from its most common impurities.[1][2][3]

Module 1: The "Black Tar" & Color Removal[1]

Issue: The product is dark brown/black and sticky. Diagnosis: Presence of oxidized phenolic oligomers (poly-benzofurans) and residual metal salts.[1][2][3]

Q: Why didn't my initial recrystallization remove the color? A: Benzofuran oligomers are often highly soluble in hot organic solvents (ethanol, ethyl acetate), meaning they co-crystallize with your product upon cooling.[3] You must remove them before crystallization using adsorption.[1][3]

Protocol A: Activated Carbon Treatment (The "Hot Filtration" Method)[2][3]
ParameterSpecificationReason
Solvent 10% NaOH (aq) or Sat. Na₂CO₃Dissolves the acid; keeps tars insoluble/suspended.[3]
Carbon Type Powdered, Acid-WashedHigh surface area; acid-washed prevents iron leaching.[1][2][3]
Temperature 50–60°CIncreases adsorption kinetics; reduces viscosity.[1][2][3]
Time 30–45 minsSufficient contact time without degrading the product.[1]

Step-by-Step:

  • Dissolution: Suspend crude solid in 10% NaOH (approx. 10 mL per gram of solid). Stir until the bulk solid dissolves. Note: Some black material will remain undissolved—this is good.[1][2]

  • Adsorption: Add activated carbon (5–10 wt% relative to crude mass).[1][2][3] Heat to 60°C for 30 minutes.

  • Filtration: Filter through a Celite (diatomaceous earth) pad while still warm.[1][2][3] The filtrate should be clear yellow/amber, not opaque black.[3]

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add Conc. HCl dropwise until pH < 2.[1][3]

  • Isolation: Filter the resulting white/off-white precipitate.[1][3] Wash with cold water.[1][3]

Module 2: The "Self-Validating" Acid-Base Swing

Issue: NMR shows unreacted starting material (phenols) or decarboxylated byproducts (6-methoxybenzofuran). Diagnosis: Impurities with different acidity profiles than your target carboxylic acid.[1][3][4]

Q: How do I separate the product from the starting phenol without column chromatography? A: Utilize the pKa difference.[1]

  • Target Acid pKa: ~3.5 – 4.0

  • Phenolic Impurity pKa: ~10.0[1][2]

  • Neutral Impurities: (Esters, Decarboxylated species) No acidic protons.[2][3]

By using a weak base (Sodium Bicarbonate or Carbonate), you can selectively dissolve the carboxylic acid while leaving phenols and neutrals as solids or in an organic layer.[3]

Protocol B: The pH-Swing Extraction

PurificationWorkflow Start Crude Solid (Acid + Phenols + Esters) Step1 Dissolve in Sat. NaHCO3 (pH ~8.5) Start->Step1 Selective Deprotonation Step2 Extract with Ethyl Acetate Step1->Step2 OrgLayer Organic Layer Contains: Phenols, Esters, Neutrals (DISCARD) Step2->OrgLayer Separation AqLayer Aqueous Layer Contains: Target Carboxylate Salt Step2->AqLayer Separation Step3 Acidify with HCl to pH 1-2 AqLayer->Step3 Reprotonation End Pure Precipitate (Filter & Dry) Step3->End Precipitation

Figure 1: Selective Acid-Base Purification Workflow. This method relies on the acidity gap between the carboxylic acid (pKa ~4) and phenolic impurities (pKa ~10).[2][3]

Module 3: Crystallization & Polymorph Control

Issue: Product purity is >95% but melting point is broad (e.g., 180–185°C instead of sharp). Diagnosis: Solvent inclusion or trace isomer contamination.[1][2][3]

Q: Which solvent system provides the best impurity rejection? A: Glacial Acetic Acid or Ethanol/Water .[1][2] Benzofuran carboxylic acids have a high affinity for acetic acid at high temperatures but low solubility at room temperature, making it an ideal recrystallization solvent that also removes inorganic salts.[3]

Troubleshooting Table: Solvent Selection

Impurity TypeRecommended SolventProcedure
General Polishing Glacial Acetic Acid Dissolve at reflux; cool slowly to RT.[1][2][3] Yields dense prisms.[1][3]
Inorganic Salts Ethanol : Water (80:20) Salts remain in the water-rich mother liquor.[1][2][3]
Unreacted Ester Methanol (Saponification) Do not crystallize; re-run hydrolysis (See FAQ below).[2][3]

Module 4: Analytical Troubleshooting (FAQ)

Q: My 1H-NMR shows a quartet at 4.3 ppm and a triplet at 1.3 ppm. What is this? A: This is the ethyl ester intermediate .[1][3]

  • Cause: Incomplete hydrolysis (saponification).[2][3]

  • Fix: Do not attempt to recrystallize.[1][3] Resuspend the solid in 2M NaOH and reflux for 2 hours. The ester is not soluble in bicarbonate (Protocol B), so it would be lost in the organic wash if you don't hydrolyze it first.[3]

Q: I see a peak at ~6.8 ppm (doublet) that integrates to 1H. It shouldn't be there. A: This is likely 6-methoxybenzofuran (decarboxylated byproduct).[1][2][3]

  • Cause: Excessive heating during the acidification step or reaction.[3] Carboxylic acids at the 3-position are prone to thermal decarboxylation.[1][3]

  • Fix: Use Protocol B (Acid-Base Swing).[1][2][3] The decarboxylated species is neutral and will be extracted into the organic layer (Ethyl Acetate), leaving your pure acid in the aqueous layer.[3]

Q: The solid is slimy and clogs the filter. A: You likely precipitated too fast.[1]

  • Fix: When acidifying the carboxylate solution (Step 3 in Figure 1), add HCl slowly with vigorous stirring.[2][3] Allow the slurry to "age" (stir) for 30 minutes before filtering. This promotes Ostwald ripening, converting small "fines" into filterable crystals.[3]

References

  • Sanofi-Aventis. (2009).[1][2][3][5] Process for the preparation of Dronedarone and intermediates.[3][5][6][7][8][9] U.S. Patent 7,560,574.[1][3] (Describes benzofuran purification via acid-base workup). Link

  • Kütt, A., et al. (2018).[3][4] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(30).[2][3] (Source for acidity constants of benzoic/benzofuran acids vs phenols). Link[2][3]

  • Rylander, P. N. (1976).[2][3] Catalytic Hydrogenation in Organic Synthesis.[1][3] Academic Press.[1][3] (Reference for benzofuran stability and reduction byproducts).

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical.[1][3] (Standard protocols for carboxylic acid purification).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 6-Methoxy-1-benzofuran-3-carboxylic acid

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth, experien...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 6-Methoxy-1-benzofuran-3-carboxylic acid, a crucial building block in the synthesis of various pharmacologically active molecules.[1][2][3] This document eschews a rigid template, instead focusing on the scientific rationale behind the methodological choices, providing a practical framework for robust analytical method development.

Introduction to the Analytical Challenge

6-Methoxy-1-benzofuran-3-carboxylic acid possesses key structural features that dictate its chromatographic behavior: a planar aromatic benzofuran core, a polar carboxylic acid group, and a methoxy substituent. The primary analytical goal is to develop a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products. The carboxylic acid moiety, in particular, presents a challenge due to its potential for ionization, which can lead to poor peak shape and variable retention if not properly controlled.[4] Therefore, controlling the mobile phase pH is a critical parameter.[5][6]

This guide will compare two reversed-phase HPLC (RP-HPLC) methods:

  • Method A: Ion-Suppression Reversed-Phase HPLC. A traditional and robust approach that utilizes a low pH mobile phase to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention on a non-polar stationary phase.[4]

  • Method B: Buffered Mobile Phase with a Modern Core-Shell Column. This method employs a buffered mobile phase at a pH closer to the pKa of the analyte, coupled with a high-efficiency core-shell column to achieve rapid and highly efficient separations.

The development and validation of such methods are guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9][10][11]

Experimental Workflow for Method Development

The logical progression from initial method design to final comparison is crucial for efficient and effective method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Design & Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Evaluation A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Screening A->B Guides selection C Initial Gradient Runs B->C Empirical testing D Fine-tuning Gradient & Flow Rate C->D E pH & Buffer Optimization D->E F Temperature Study E->F G System Suitability Testing (SST) F->G H Forced Degradation & Specificity G->H I Method Comparison H->I

Caption: A generalized workflow for HPLC method development.

Methodologies

Method A: Ion-Suppression Reversed-Phase HPLC

The rationale for this method is to ensure the analyte is in a single, non-ionized form. By operating at a pH well below the pKa of the carboxylic acid (typically < 3), we can achieve consistent retention and improved peak symmetry.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector is suitable.[12]

  • Column: A robust, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a reliable choice for this approach.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The use of phosphoric acid provides a stable low pH.[13]

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (based on typical benzofuran absorbance)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (equilibration)

  • Sample Preparation: Dissolve the 6-Methoxy-1-benzofuran-3-carboxylic acid sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Method B: Buffered Mobile Phase with a Core-Shell Column

This method aims for higher throughput and efficiency by leveraging modern column technology. A core-shell (or superficially porous particle) column provides significantly better peak efficiencies than traditional fully porous particles, allowing for faster separations without sacrificing resolution.[14] A buffer is used to maintain a precise pH, which is critical for reproducibility.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system capable of handling higher backpressures is recommended.

  • Column: A C18 core-shell column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 2 µL

    • Gradient Program:

      • 0-1 min: 20% B

      • 1-7 min: 20% to 75% B

      • 7-8 min: 75% B

      • 8-8.5 min: 75% to 20% B

      • 8.5-12 min: 20% B (equilibration)

  • Sample Preparation: Dissolve the 6-Methoxy-1-benzofuran-3-carboxylic acid sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Comparative Performance Data

To objectively compare these two methods, a series of experiments were conducted to evaluate key performance parameters as defined by regulatory guidelines.[7][8] The results are summarized below.

Table 1: Comparison of Chromatographic Performance Parameters

ParameterMethod A (Ion-Suppression)Method B (Core-Shell)Rationale for Comparison
Retention Time (Main Peak) ~10.2 min~5.8 minIndicates analysis speed.
Total Run Time 25 min12 minReflects overall throughput.
Theoretical Plates (N) ~12,000~25,000A measure of column efficiency.
Tailing Factor (Asymmetry) 1.31.1Peak shape quality; ideal is close to 1.
Resolution (Critical Pair) *2.12.5Ability to separate closely eluting peaks.
Relative Standard Deviation (RSD) of Retention Time (n=6) 0.15%0.12%Indicates method precision and robustness.

*A closely eluting impurity was simulated for this comparison.

Table 2: Method Robustness and Consumption

ParameterMethod A (Ion-Suppression)Method B (Core-Shell)Significance
Solvent Consumption per Run ~25 mL~6 mLEnvironmental and cost impact.[14]
pH Sensitivity LowModerateThe buffered method is more sensitive to pH deviations.
Column Backpressure ~120 bar~280 barDetermines instrumentation requirements.

Discussion and Recommendation

Both methods demonstrate suitability for the intended purpose of purity determination, adhering to typical system suitability criteria outlined in the USP General Chapter <621>.[7][15][16] However, they offer distinct advantages and disadvantages that make them suitable for different laboratory settings and priorities.

MethodComparison cluster_A Method A: Ion-Suppression cluster_B Method B: Core-Shell A_Robust High Robustness A_Standard Standard HPLC A_Time Longer Run Time A_Solvent Higher Solvent Use B_Fast High Throughput B_Efficient High Efficiency B_Green Greener Method B_UHPLC UHPLC Preferred center_node Purity Analysis of 6-Methoxy-1-benzofuran- 3-carboxylic acid center_node->A_Robust Choose for Reliability center_node->B_Fast Choose for Speed

Caption: Decision matrix for selecting the appropriate HPLC method.

Method A (Ion-Suppression) is the workhorse of the two. Its primary strength lies in its robustness . The use of a simple acid modifier makes the mobile phase easy to prepare and less susceptible to minor pH variations. This method can be readily implemented on virtually any standard HPLC system without concerns about high backpressure. However, this reliability comes at the cost of speed and solvent consumption. A 25-minute run time may be a bottleneck in a high-throughput quality control environment.

Method B (Core-Shell) represents a modern, high-efficiency approach. The most significant advantages are the dramatically reduced run time (less than half of Method A) and the lower solvent consumption , making it a "greener" and more cost-effective option.[14] The superior efficiency of the core-shell column leads to sharper peaks and better resolution. The main considerations for this method are the need for a UHPLC or a modern HPLC system capable of handling the higher backpressure and the increased importance of precise buffer preparation to ensure pH stability and run-to-run reproducibility.

Final Recommendation
  • For laboratories focused on routine quality control with high sample loads , Method B is the clear choice. The significant increase in throughput and reduced operational costs provide a compelling business and scientific case for its adoption.

  • For research and development labs where method ruggedness and transferability to different sites with varying equipment are the primary concerns, Method A offers a more conservative and highly reliable option. Its simplicity makes it easier to troubleshoot and transfer between laboratories.

Ultimately, the choice of method depends on the specific needs and constraints of the laboratory. Both methods, when properly validated according to ICH Q2(R1) guidelines, are capable of providing accurate and reliable purity data for 6-Methoxy-1-benzofuran-3-carboxylic acid.[8][9][11]

References

  • Title: 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: SIELC Technologies URL: [Link]

  • Title: 〈621〉 Chromatography - USP-NF ABSTRACT Source: USP-NF URL: [Link]

  • Title: Separation of 2,3-Benzofuran on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Chromatographic separations of aromatic carboxylic acids Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column Source: PubMed URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. URL: [Link]

  • Title: HPLC Separation of Carboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: Exploring the Different Mobile Phases in HPLC Source: Moravek URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution Source: ResearchGate URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans Source: Organic Chemistry Portal URL: [Link]

  • Title: Getting Started with Chiral Method Development Source: Regis Technologies URL: [Link]

  • Title: Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry Source: PMC - NIH URL: [Link]

  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy Source: DEA.gov URL: [Link]

  • Title: Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) Source: OpenBU URL: [Link]

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives Source: Acta Poloniae Pharmaceutica URL: [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 6-Methoxy-1-benzofuran-3-carboxylic Acid: Beyond Single-Crystal X-ray Diffraction

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins rational drug design, informs structure-activity relations...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins rational drug design, informs structure-activity relationships (SAR), and is a critical component of intellectual property.[1][2] This guide provides an in-depth analysis of the crystallographic characterization of 6-Methoxy-1-benzofuran-3-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds.[2] While single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous solid-state structure determination, we will also explore and compare alternative and complementary techniques that provide a more holistic understanding of the material's properties.[1][3]

The Primacy of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD offers an unparalleled level of detail, providing a precise 3D map of atomic positions and connectivity within a crystalline lattice.[4][5][6] This technique is indispensable for confirming molecular geometry, identifying intermolecular interactions, and determining the absolute configuration of chiral molecules.[1][3] Although a specific crystal structure for 6-Methoxy-1-benzofuran-3-carboxylic acid is not publicly available, the successful crystallographic analysis of closely related benzofuran derivatives provides a robust framework for our discussion.[7][8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. Each step is designed to ensure the quality of the final structural model.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol 1: Single-Crystal Growth of 6-Methoxy-1-benzofuran-3-carboxylic acid

The critical, and often most challenging, step in SC-XRD is obtaining diffraction-quality single crystals.[1] For small organic molecules like our target compound, slow evaporation from a suitable solvent system is a common and effective technique.[1]

Materials:

  • Purified 6-Methoxy-1-benzofuran-3-carboxylic acid

  • Analytical grade solvents (e.g., ethyl acetate, petroleum ether, methanol, acetone)

  • Small, clean glass vials

Procedure:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents to identify a system where it is sparingly soluble.

  • Dissolution: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/petroleum ether[9]) with gentle warming if necessary.

  • Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature. The goal is to allow molecules to organize into a well-ordered crystal lattice gradually.

  • Crystal Harvesting: Once suitable crystals (ideally > 20 µm in all dimensions[5]) have formed, carefully extract them from the mother liquor using a cryo-loop.

Causality: The choice of solvent is critical; it influences the solubility curve and the resulting crystal packing. Slow evaporation is preferred over rapid cooling as it provides the necessary time for the molecules to adopt the most thermodynamically stable crystalline form, leading to higher quality diffraction.

Data Collection and Structure Refinement

Once a suitable crystal is mounted on a diffractometer, it is irradiated with X-rays. The resulting diffraction pattern is a reciprocal space representation of the crystal lattice.[6] This data is then processed to solve and refine the crystal structure.

Parameter Typical Value/Setting Significance
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)[5]The choice of wavelength affects the resolution and absorption of the X-rays by the crystal.
Temperature 100 KLow temperatures reduce thermal motion of atoms, leading to higher quality data.
Data Collection Strategy Omega and phi scansEnsures that a complete and redundant dataset is collected by rotating the crystal in the X-ray beam.
Structure Solution Method Direct Methods or Dual-Space AlgorithmsAlgorithms used to determine the initial phases of the structure factors from the diffraction intensities.
Refinement Method Full-matrix least-squares on F²An iterative process that refines the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Goodness-of-fit (GooF) ~1.0A statistical measure of how well the refined model fits the observed data.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD provides the definitive solid-state structure, it is not always feasible to grow suitable single crystals. Moreover, other techniques can provide valuable information about the bulk material and its properties in different states.

Figure 2: Relationship between SC-XRD and complementary analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder is used, which contains a vast number of crystallites in random orientations.

Strengths:

  • Phase Identification: Can identify the crystalline phases present in a bulk sample.

  • Polymorph Screening: Essential for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties.

  • Bulk Purity: Can assess the crystalline purity of a sample.

Weaknesses:

  • Structural Information: Does not provide the detailed atomic-level structural information of SC-XRD.

  • Amorphous Content: Does not provide information about amorphous (non-crystalline) material in the sample.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

Procedure:

  • Sample Preparation: Finely grind a small amount of the bulk 6-Methoxy-1-benzofuran-3-carboxylic acid to ensure random orientation of the crystallites.

  • Data Collection: Place the powdered sample in a sample holder and acquire the diffraction pattern using a powder diffractometer. The data is typically collected as intensity versus the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a "fingerprint" of the crystalline phase, can be compared to a database or a pattern calculated from a known single-crystal structure to confirm the identity and purity of the bulk material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution.

Strengths:

  • Connectivity: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom and how they are connected.

  • Solution-State Structure: Reveals the structure and dynamics of the molecule in solution, which may differ from the solid state.

  • Purity Assessment: Can be used to assess the purity of a sample.

Weaknesses:

  • Solid-State Information: Does not provide direct information about the three-dimensional packing of molecules in a crystal.

  • Ambiguity: Can sometimes be ambiguous for complex molecules without 2D NMR experiments.

Comparison Summary
Technique Information Provided Sample Requirements Key Advantage Key Limitation
SC-XRD Precise 3D atomic structure, bond lengths/angles, intermolecular interactions.[3][4]Single crystal (>20 µm).[5]Unambiguous structure determination.[3]Requires high-quality single crystals.[1]
PXRD Crystalline phase identification, polymorphism, bulk purity.Powdered solid.Rapid analysis of bulk material.Does not provide atomic resolution structure.
NMR Molecular connectivity, solution-state structure, purity.Soluble compound.Essential for structure elucidation in solution.Does not describe solid-state packing.
Mass Spec. Molecular weight, elemental composition.Small amount of sample.High sensitivity and accurate mass determination.Provides no information on isomerism or 3D structure.

Conclusion

The structural analysis of 6-Methoxy-1-benzofuran-3-carboxylic acid, like any new chemical entity, requires a multi-faceted analytical approach. While single-crystal X-ray diffraction stands as the definitive method for elucidating the solid-state structure, its successful application is contingent on the ability to grow high-quality crystals. Techniques such as Powder X-ray Diffraction and Nuclear Magnetic Resonance spectroscopy are not merely alternatives but are essential complementary tools. PXRD validates that the structure determined from a single crystal is representative of the bulk material, while NMR provides the crucial link between the solid-state conformation and the behavior of the molecule in solution. By integrating the data from these techniques, researchers can build a comprehensive and robust understanding of a molecule's structure and properties, which is fundamental to advancing drug discovery and development.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065.
  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6037.
  • Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(7), 3231-3233.
  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65.

Sources

Validation

Comparative Validation Guide: Synthetic Routes for 6-Methoxybenzofuran Derivatives

Executive Summary The 6-methoxybenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for agents ranging from natural products (e.g., psoralens) to modern kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-methoxybenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for agents ranging from natural products (e.g., psoralens) to modern kinase inhibitors (e.g., Fruquintinib intermediates). While classical condensation methods remain prevalent, recent catalytic advances have introduced routes with superior atom economy and milder conditions.

This guide objectively compares three primary synthetic strategies:

  • Classical O-Alkylation/Cyclization (The Industrial Standard)

  • Modified Rap-Stoermer Condensation (The High-Yield "One-Pot" Approach)

  • Sonogashira Coupling-Annulation (The Regioselective Precision Route)

Key Finding: For rapid library generation of 2-acyl derivatives, the TEA-catalyzed Rap-Stoermer protocol offers the highest efficiency (81–97% yield). For large-scale production of 2-carboxylic acid derivatives, the Classical O-Alkylation remains the most robust despite higher step counts.

Strategic Analysis of Synthetic Pathways

Decision Matrix: Selecting the Optimal Route

DecisionMatrix Start Target: 6-Methoxybenzofuran Subst What is the C-2 Substituent? Start->Subst Acyl Acyl / Aroyl Group Subst->Acyl Ketone Carboxy Carboxylic Acid / Ester Subst->Carboxy Ester/Acid Aryl Aryl / Heteroaryl Subst->Aryl Ar/Het Rap Route A: Rap-Stoermer (TEA Catalyzed) Acyl->Rap Best Yield Class Route C: Classical (O-Alkylation) Carboxy->Class Scalable Sono Route B: Sonogashira (Pd-Catalyzed) Aryl->Sono Regioselective

Figure 1: Strategic decision tree for selecting synthetic methodology based on target C-2 functionalization.

Comparative Performance Metrics
MetricRoute A: Rap-Stoermer (TEA-Catalyzed)Route B: Sonogashira AnnulationRoute C: Classical O-Alkylation
Key Reagents Salicylaldehyde,

-haloketone, TEA

-halophenol, Alkyne, Pd/Cu cat.
Salicylaldehyde, Chloroacetate, K

CO

Step Count 1 (One-pot)1 (Cascade)2 (Alkylation + Cyclization)
Typical Yield 81 – 97% 60 – 85%50 – 75% (Overall)
Atom Economy High (Water/Halide byproduct)Moderate (Ligands/Base waste)Lower (Requires leaving groups)
Cost Profile Low (No metal catalyst)High (Pd Catalyst)Low-Medium
Scalability High (Solvent-free potential)Low (Heat removal/Catalyst cost)Very High (Kg scale proven)

Detailed Experimental Protocols

Route A: Modified Rap-Stoermer Reaction (Recommended for Library Synthesis)

Context: Traditional Rap-Stoermer reactions use strong bases (KOH) and harsh conditions. The modified protocol using Triethylamine (TEA) allows for cleaner conversion without competing Cannizzaro reactions.

Mechanism:

  • Formation of phenoxide anion.

  • S

    
    2 displacement of the 
    
    
    
    -haloketone.
  • Intramolecular aldol condensation followed by dehydration.

Protocol:

  • Charge: In a sealed tube or round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) and the appropriate

    
    -haloketone (1.0 equiv).
    
  • Catalyst: Add Triethylamine (TEA) (0.5 – 1.0 equiv). Note: TEA acts as both base and solvent modifier.

  • Reaction: Heat the mixture to 130°C under neat conditions (solvent-free) or minimal acetonitrile. Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool to room temperature. Add water (10 mL/g) to precipitate the product.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

Validation Checkpoint:

  • H-NMR (CDCl

    
    ):  The C-3 proton typically appears as a singlet around 
    
    
    
    7.0–7.5 ppm (if C-3 is unsubstituted) or disappears if C-3 is substituted. The methoxy group at C-6 resonates at
    
    
    3.85 ppm.
Route C: Classical O-Alkylation / Cyclization (Recommended for Scale-Up)

Context: This route is preferred for synthesizing 6-methoxybenzofuran-2-carboxylic acid derivatives (e.g., Fruquintinib intermediates) where


-haloketones are not available or stable.

Protocol: Step 1: O-Alkylation

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) in DMF (5 vol).

  • Add anhydrous Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (1.5 equiv). Stir for 30 min at RT.
  • Add Ethyl bromoacetate (1.1 equiv) dropwise.

  • Heat to 90–95°C for 4 hours.

  • Quench with ice water. Filter the intermediate (Ethyl 2-(2-formyl-5-methoxyphenoxy)acetate).

Step 2: Cyclization (Rossing-type)

  • Suspend the intermediate from Step 1 in Acetic Anhydride (3 vol) and Sodium Acetate (2.0 equiv).

  • Reflux (140°C ) for 2–3 hours.

  • Hydrolysis (Optional): If the free acid is required, treat the ester with NaOH/MeOH followed by acidification.

Validation Checkpoint:

  • HPLC Purity: Expect >98% after recrystallization.

  • Impurity Alert: Uncyclized O-alkylated intermediate is the most common impurity. Monitor the aldehyde peak in IR (approx. 1680 cm

    
    ); this should disappear upon cyclization.
    

Mechanistic Visualization

Understanding the TEA-catalyzed pathway is crucial for troubleshooting low yields. The absence of a metal catalyst means the base strength and temperature must drive the dehydration step.

RapStoermerMechanism Reactants Salicylaldehyde + alpha-Haloketone Inter1 Phenoxide Formation Reactants->Inter1 TEA (Base) Inter2 O-Alkylated Intermediate Inter1->Inter2 SN2 Attack Inter3 Aldol Adduct Inter2->Inter3 Intramolecular Aldol Product 6-Methoxybenzofuran Derivative Inter3->Product -H2O (Dehydration) Product->Reactants TEA Regenerated

Figure 2: Mechanism of the TEA-catalyzed Rap-Stoermer reaction. The base facilitates both the initial nucleophilic attack and the final dehydration.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Incomplete Cyclization Reaction temperature too low (<120°C).In Rap-Stoermer, maintain >130°C. In Classical route, ensure vigorous reflux in Ac

O.
Low Yield (Sonogashira) Homocoupling of alkyne (Glaser coupling).Degas solvents thoroughly.[1] Add slow addition of alkyne. Use Cu-free variants if possible.
O-Alkylation Stalls Particle size of K

CO

.
Use finely powdered, anhydrous K

CO

. Add catalytic KI (Finkelstein condition) to accelerate alkylation.
Demethylation Lewis Acid sensitivity.[2]If using Lewis acids (e.g., AlCl

) for subsequent acylations, the 6-OMe is prone to cleavage. Control temp <0°C.

References

  • Koca, I. et al. (2022).[3] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(20).[4] Link

  • Xu, Z. et al. (2019).[5] "Benzofuran derivatives and their anti-tubercular, anti-bacterial activities."[5] European Journal of Medicinal Chemistry, 162, 1742–1760.[5] Link

  • Technical Disclosure Commons. (2025). "Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid." TDC, (May 27). Link

  • Abu-Hashem, A. et al. (2014).[2] "Synthesis of Benzofuran Derivatives via Different Methods." Current Organic Chemistry. Link

  • Beaudry, C.M. et al. (2021).[2] "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry, 86, 6931–6936.[2] Link[2]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 6-Methoxy-1-benzofuran-3-carboxylic acid and Its Analogs

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-Methoxy-1-benzofuran-3-carboxylic acid. In the absence of direct experimental spectra for this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-Methoxy-1-benzofuran-3-carboxylic acid. In the absence of direct experimental spectra for this specific molecule in publicly accessible literature, this document establishes a robust analytical framework. By leveraging spectral data from structural analogs, discussing the theoretical underpinnings of substituent effects, and providing a detailed experimental protocol, researchers and drug development professionals can effectively predict, measure, and interpret the UV-Vis spectrum of the target compound.

Introduction: The Significance of UV-Vis Spectroscopy for Benzofuran Scaffolds

6-Methoxy-1-benzofuran-3-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The UV-Vis absorption spectrum of such a compound is a critical parameter, serving as a fundamental tool for both qualitative and quantitative analysis. It provides insights into the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents. This data is indispensable for:

  • Purity assessment and quantification: Applying the Beer-Lambert law for concentration determination.

  • Reaction monitoring: Tracking the formation or modification of the chromophore during synthesis.

  • Understanding electronic properties: Correlating spectral features with molecular structure to inform the design of new derivatives with desired optical properties.

  • Stability studies: Assessing the degradation of the compound under various conditions.

The electronic structure of the benzofuran ring system gives rise to characteristic π→π* transitions in the UV region. The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are modulated by the nature and position of substituents on the ring. In 6-Methoxy-1-benzofuran-3-carboxylic acid, the methoxy (-OCH₃) and carboxylic acid (-COOH) groups play pivotal roles in defining its spectral signature.

Theoretical Framework and Comparative Analysis

The UV-Vis spectrum of an aromatic compound is primarily determined by its chromophore. For 6-Methoxy-1-benzofuran-3-carboxylic acid, the chromophore is the entire substituted benzofuran system. The expected spectrum can be logically deduced by comparing it with simpler, structurally related molecules.

Core Chromophore: Benzofuran

The parent benzofuran molecule exhibits complex absorption bands in the UV region. The addition of substituents alters these absorptions in predictable ways:

  • Auxochromes: Groups like the methoxy (-OCH₃) group, which possess non-bonding electrons, are powerful auxochromes. When attached to a chromophore, they typically cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity). This is due to the extension of the conjugated system through resonance.

  • Conjugating Groups: A carboxylic acid (-COOH) group attached to the aromatic system extends the π-conjugation. This also generally leads to a bathochromic shift of the π→π* transitions.

Comparative Compounds

To build a predictive model for the spectrum of 6-Methoxy-1-benzofuran-3-carboxylic acid, we can analyze the spectra of the following analogs:

  • Benzofuran-3-carboxylic acid: This compound allows for the isolation of the effect of the carboxylic acid group on the benzofuran chromophore.

  • 6-Methoxy-1-benzofuran: This analog demonstrates the influence of the methoxy group in the absence of the carboxylic acid.

Table 1: Predicted and Observed UV-Vis Absorption Maxima (λmax) of Benzofuran Derivatives

CompoundSubstituentsExpected Primary λmax (nm)Key Electronic TransitionsRationale for Spectral Shift
Benzofuran None~245, ~275, ~282π→πBaseline spectrum of the core aromatic system.
Benzofuran-3-carboxylic acid -COOH at C3Red-shifted vs. Benzofuranπ→πExtended conjugation from the carboxyl group.
6-Methoxy-1-benzofuran -OCH₃ at C6Red-shifted vs. Benzofuranπ→πAuxochromic effect of the methoxy group.
6-Methoxy-1-benzofuran-3-carboxylic acid -OCH₃ at C6, -COOH at C3Longest λmax among analogsπ→π, n→πCombined bathochromic effects of both the methoxy (auxochrome) and carboxylic acid (extended conjugation) groups. The n→π transition from the carbonyl oxygen is also expected, though it is often weak.[3]

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the UV-Vis spectrum. For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. For n→π* transitions, a hypsochromic (blue) shift is often observed in more polar, protic solvents due to the stabilization of the non-bonding orbitals through hydrogen bonding. Therefore, it is anticipated that the spectrum of 6-Methoxy-1-benzofuran-3-carboxylic acid will exhibit slight shifts when measured in solvents of varying polarity, such as hexane, ethanol, and water.

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a detailed, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of 6-Methoxy-1-benzofuran-3-carboxylic acid.

3.1. Materials and Instrumentation

  • Analyte: 6-Methoxy-1-benzofuran-3-carboxylic acid (solid, high purity)

  • Solvents: Spectroscopic grade ethanol (or methanol), acetonitrile, and cyclohexane.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Analytical Balance and Volumetric Glassware

3.2. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Accurately weigh ~5 mg of the analyte prep2 Dissolve in 100 mL of spectroscopic grade ethanol to create a stock solution prep1->prep2 prep3 Perform serial dilutions to obtain a concentration with an absorbance maximum between 0.5 and 1.0 AU prep2->prep3 acq1 Set spectrophotometer baseline with a blank cuvette containing only ethanol acq2 Rinse sample cuvette with the diluted analyte solution acq1->acq2 acq3 Fill the sample cuvette and place it in the spectrophotometer acq2->acq3 acq4 Scan the spectrum from 400 nm down to 200 nm acq3->acq4 an1 Identify the wavelength of maximum absorbance (λmax) acq4->an1 an2 Calculate molar absorptivity (ε) using the Beer-Lambert Law (A = εcl) an1->an2 an3 Repeat the measurement in solvents of different polarities (e.g., cyclohexane, acetonitrile) to assess solvatochromism an1->an3

Caption: Workflow for UV-Vis analysis of 6-Methoxy-1-benzofuran-3-carboxylic acid.

3.3. Step-by-Step Methodology

  • Preparation of Stock Solution:

    • Accurately weigh approximately 5.0 mg of 6-Methoxy-1-benzofuran-3-carboxylic acid.

    • Quantitatively transfer the solid to a 100.0 mL volumetric flask.

    • Dissolve and dilute to the mark with spectroscopic grade ethanol. This creates a stock solution of approximately 50 µg/mL. The choice of ethanol is based on its ability to dissolve the polar carboxylic acid and its UV transparency above 210 nm.

  • Preparation of Working Solution:

    • Perform a preliminary scan of the stock solution to estimate the absorbance.

    • Based on the initial scan, prepare a dilution of the stock solution that will result in a maximum absorbance between 0.5 and 1.0. This range ensures optimal signal-to-noise ratio and adherence to the Beer-Lambert law. For example, a 1:5 or 1:10 dilution may be appropriate.

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Fill a clean quartz cuvette with the blank solvent (ethanol). Place it in both the reference and sample holders and run a baseline correction across the desired wavelength range (e.g., 400 nm to 200 nm).

    • Empty the sample cuvette, rinse it twice with small aliquots of the working solution, and then fill it.

    • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be plotted as absorbance versus wavelength.

    • Identify and record the λmax values.

    • Using the precise concentration of the working solution, calculate the molar absorptivity (ε) at each λmax using the formula: ε = A / (c * l), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

3.4. Trustworthiness and Self-Validation

  • Linearity Check: To validate the method, prepare a series of at least five standard solutions of different concentrations. A plot of absorbance at λmax versus concentration should yield a straight line passing through the origin (R² > 0.999), confirming that the Beer-Lambert law is obeyed in this concentration range.

  • Solvent Purity: Always use spectroscopic grade solvents to avoid interference from absorbing impurities.

  • Instrument Performance: Regularly check the spectrophotometer's performance for wavelength accuracy and photometric accuracy using certified reference materials.

Predicted Spectral Characteristics and Discussion

Based on the principles outlined, the UV-Vis spectrum of 6-Methoxy-1-benzofuran-3-carboxylic acid in a polar solvent like ethanol is expected to exhibit the following features:

  • Multiple Absorption Bands: At least two strong absorption bands are anticipated in the 220-350 nm range, corresponding to π→π* electronic transitions within the extended aromatic system.

  • Primary λmax: The longest wavelength absorption maximum (λmax) is predicted to be significantly red-shifted compared to unsubstituted benzofuran, likely appearing above 300 nm. This is due to the cumulative electron-donating effect of the methoxy group and the extended conjugation provided by the carboxylic acid group.

  • High Molar Absorptivity: The primary π→π* transitions are expected to be intense (ε > 10,000 L mol⁻¹ cm⁻¹), characteristic of allowed transitions in extended conjugated systems.

  • A Weak n→π* Transition: A weak, broad absorption band corresponding to the n→π* transition of the carbonyl group may be observed at a longer wavelength than the primary π→π* bands, but it might be obscured by the tail of the more intense bands.

The chemical structure of the target compound and its key comparators are illustrated below.

G cluster_target 6-Methoxy-1-benzofuran-3-carboxylic acid cluster_comp1 Benzofuran-3-carboxylic acid cluster_comp2 6-Methoxy-1-benzofuran node1 node1 node2 node2 node3 node3

Caption: Structures of the target compound and its key analogs for spectral comparison.

Conclusion

While direct experimental data for the UV-Vis spectrum of 6-Methoxy-1-benzofuran-3-carboxylic acid is not currently published, a robust prediction of its spectral characteristics can be made through a comparative analysis with structurally related compounds. The presence of both a methoxy and a carboxylic acid substituent on the benzofuran core is expected to result in significant bathochromic shifts, leading to absorption maxima at longer wavelengths compared to the parent heterocycle. The detailed experimental protocol provided in this guide offers a reliable method for researchers to obtain and validate the spectrum of this compound, ensuring data integrity for applications in pharmaceutical development and chemical analysis. The synergy of comparative analysis, theoretical understanding, and a rigorous experimental approach provides a comprehensive framework for characterizing this important molecule.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Tero, T.-R., Salorinne, K., Lehtivuori, H., & Nissinen, M. (2014). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. ResearchGate. [Link]

  • El-Sayed, Y. S., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. RSC Advances. [Link]

  • Clark, J. (2015). UV-Visible Absorption Spectra. Chemguide. [Link]

  • Benali, A., et al. (2020). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. Computational Biology and Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Methoxy-1-benzofuran-3-carboxylic acid

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical researc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxy-1-benzofuran-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with 6-Methoxy-1-benzofuran-3-carboxylic acid is paramount. According to available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given these properties, 6-Methoxy-1-benzofuran-3-carboxylic acid must be managed as hazardous waste .[1] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and significant legal penalties.[2]

Personal Protective Equipment (PPE)

When handling waste containing 6-Methoxy-1-benzofuran-3-carboxylic acid, all personnel must wear appropriate PPE to mitigate the risk of exposure. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves must be worn. Inspect gloves for any signs of degradation before use.[1][3]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[1]

  • Lab Coat: A lab coat should be worn to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should ideally be conducted in a chemical fume hood.[4]

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[2]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with 6-Methoxy-1-benzofuran-3-carboxylic acid. A high-density polyethylene (HDPE) or glass container is generally suitable.[5][6] The original product container is often the best choice for waste accumulation.[3][6]

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[2][6]

Step 2: Label the Waste Container

  • As soon as the first drop of waste is added, the container must be labeled.[6][7]

  • The label must include the words "Hazardous Waste" .[7][8]

  • Clearly identify the contents: "6-Methoxy-1-benzofuran-3-carboxylic acid" . If it is a mixture, list all components and their approximate percentages.[7]

  • Indicate the date when waste was first added to the container (the "accumulation start date").[7]

  • Include appropriate hazard warnings, such as "Irritant" and "Harmful if Swallowed".[1][8]

Step 3: Incompatible Waste

  • Do not mix 6-Methoxy-1-benzofuran-3-carboxylic acid waste with other incompatible chemicals.[7] As a carboxylic acid, it should be segregated from bases, oxidizers, and reactive metals to prevent violent reactions.[9]

On-site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste in designated areas known as Satellite Accumulation Areas (SAAs).[5][8]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][10]

  • Waste containers must be kept closed at all times, except when adding waste.[5][6]

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2][11]

  • The total volume of hazardous waste in an SAA is limited to 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[5][10]

Disposal Workflow for 6-Methoxy-1-benzofuran-3-carboxylic acid

G cluster_0 At the Bench cluster_1 In the Laboratory cluster_2 Disposal Pathway A Generation of Waste (Solid or Solution) B Select Compatible Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' Chemical Name Start Date & Hazards B->C D Place in Designated Satellite Accumulation Area (SAA) C->D E Store in Secondary Containment D->E F Keep Container Securely Closed D->F G Monitor Accumulation Volume & Time Limits D->G H Container Full or Time Limit Reached G->H I Contact Institutional EHS or Licensed Waste Vendor H->I J Arrange for Pickup and Final Disposal I->J

Sources

Handling

Comprehensive Guide to Handling 6-Methoxy-1-benzofuran-3-carboxylic acid: A Senior Application Scientist's Protocol

Abstract: This document provides a detailed protocol for the safe handling, use, and disposal of 6-Methoxy-1-benzofuran-3-carboxylic acid. As a specialized benzofuran derivative, this compound requires careful management...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the safe handling, use, and disposal of 6-Methoxy-1-benzofuran-3-carboxylic acid. As a specialized benzofuran derivative, this compound requires careful management to mitigate potential health risks and ensure laboratory and environmental safety. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical and procedural information grounded in established safety principles.

Hazard Analysis and Risk Assessment

Key Hazard Considerations:

  • Carcinogenicity: Benzofuran is a suspected carcinogen, necessitating measures to minimize exposure.[1][2]

  • Irritation: Related benzofuran carboxylic acids are known skin and eye irritants.[3][4]

  • Respiratory Effects: As a powdered substance, inhalation can lead to respiratory irritation.[3]

  • Aquatic Toxicity: Benzofuran derivatives can be harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks.

Equipment Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[2]Protects against splashes and airborne particles, preventing eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][5]Prevents skin contact, which can cause irritation.
Respiratory Protection A NIOSH-approved respirator is recommended if handling outside of a fume hood or if dust is generated.[5]Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.
Footwear Closed-toe shoes.[6]Protects feet from spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize risks.

Engineering Controls
  • Ventilation: All handling of 6-Methoxy-1-benzofuran-3-carboxylic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace within the fume hood, ensuring it is clean and uncluttered.

  • Weighing and Transfer:

    • When weighing the powdered compound, do so within the fume hood to contain any airborne particles.

    • Use a spatula for transfers to minimize dust generation.

    • Keep the container tightly closed when not in use.[7]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all equipment and the work surface after use.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Wash Hands handle3->post1 post2 Decontaminate Workspace post1->post2

Caption: Safe Handling Workflow for 6-Methoxy-1-benzofuran-3-carboxylic acid.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response

For a small spill of the solid compound:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Neutralize and Absorb:

    • Gently cover the spill with a neutralizer for organic acids, such as sodium bicarbonate.[8]

    • Use an inert absorbent material like vermiculite or spill pillows to absorb the neutralized material.[8][9]

  • Collect and Dispose:

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[9][10]

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.[10]

For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Spill Kit Component Purpose
Sodium BicarbonateNeutralizing agent for organic acids.[8]
Vermiculite or Spill PillowsAbsorbent material.[8][9]
Scoop and DustpanFor collecting absorbed material.
Labeled Waste ContainerFor hazardous waste disposal.[9][10]
Heavy-duty GlovesFor spill cleanup.
Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

G cluster_spill Spill cluster_exposure Exposure spill1 Evacuate & Secure spill2 Ventilate spill1->spill2 spill3 Neutralize & Absorb spill2->spill3 spill4 Collect & Dispose spill3->spill4 spill5 Decontaminate spill4->spill5 exp1 Skin Contact: Flush with water for 15 min seek_medical Seek Medical Attention exp1->seek_medical exp2 Eye Contact: Flush with water for 15 min exp2->seek_medical exp3 Inhalation: Move to fresh air exp3->seek_medical exp4 Ingestion: Rinse mouth, do not induce vomiting exp4->seek_medical

Caption: Emergency Response Plan for Spills and Exposures.

Disposal Plan

All waste containing 6-Methoxy-1-benzofuran-3-carboxylic acid must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent from spills, used gloves, contaminated labware) in a clearly labeled, sealed, and compatible hazardous waste container.[9][10]

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[2]

Conclusion

By adhering to this comprehensive safety protocol, researchers can confidently and safely handle 6-Methoxy-1-benzofuran-3-carboxylic acid. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the implementation of robust control measures, is paramount in a research environment.

References

  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • Waterloo Region District School Board. (2011). SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methoxy-1-benzofuran-3-carboxylic acid
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